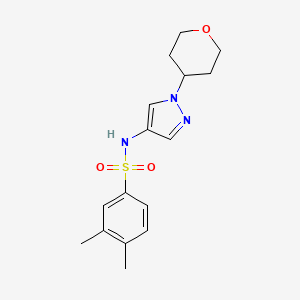

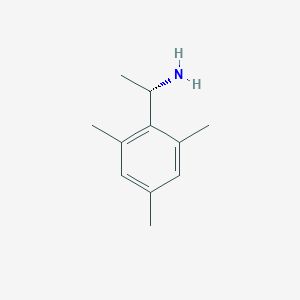

(S)-1-Mesitylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-1-Mesitylethanamine” is a chemical compound with the CAS Number: 20050-17-3 . Its molecular weight is 163.26 . The IUPAC name for this compound is (1S)-1-mesitylethanamine .

Molecular Structure Analysis

The InChI code for “(S)-1-Mesitylethanamine” is 1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1 . The InChI key is LVIICDKJNNIEQG-JTQLQIEISA-N . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.

Physical And Chemical Properties Analysis

“(S)-1-Mesitylethanamine” is a solid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point of “(S)-1-Mesitylethanamine” is 254.2 °C at 760 mmHg .

科学的研究の応用

Mexiletine and Sodium Channel Blockade

Mexiletine, a class 1b antiarrhythmic drug, has been shown to effectively block sodium channels, providing therapeutic benefits in conditions like paramyotonia congenita, potassium‐aggravated myotonia, long QT–3 syndrome, and neuropathic pain. The drug operates by eliciting a tonic block of Na+ channels at low stimulation frequencies and a use-dependent block during repetitive pulses, indicating its potential for treating various pathological conditions associated with persistent late Na+ currents (Wang, Russell, & Wang, 2004).

Stereoselective Blockers of Voltage-Gated Na(+) Channels

Research into optically active mexiletine analogues has uncovered their utility as stereoselective blockers of skeletal muscle sodium channels. These analogues, especially those with a phenyl group at the stereogenic center, have been found more active than mexiletine in both tonic and phasic block, offering insights into the development of more effective treatments for conditions mediated by sodium channel dysfunctions (Franchini et al., 2003).

Mexiletine Derivatives for Myotonia

A study on gating of myotonic Na channel mutants highlights the response to mexiletine and its potent derivative, suggesting a basis for the variability in drug efficacy among sodium channel mutants. This research opens pathways for more targeted therapeutic approaches, ensuring drugs like mexiletine can be used more effectively in treating myotonic disorders (Desaphy et al., 2001).

Deracemization of Mexiletine

The deracemization of mexiletine via biocatalysis with omega-transaminases presents a method for preparing this drug in high enantiomeric excess. This process, which allows easy switching between enantiomers, highlights the chemical versatility and potential for producing mexiletine more efficiently and in a tailored manner for specific therapeutic needs (Koszelewski, Pressnitz, Clay, & Kroutil, 2009).

Safety and Hazards

特性

IUPAC Name |

(1S)-1-(2,4,6-trimethylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIICDKJNNIEQG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@H](C)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Mesitylethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)

![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2773867.png)

![3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2773868.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)